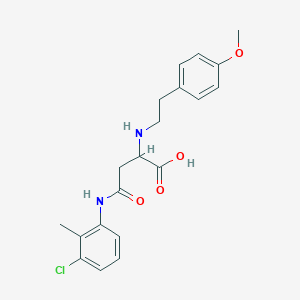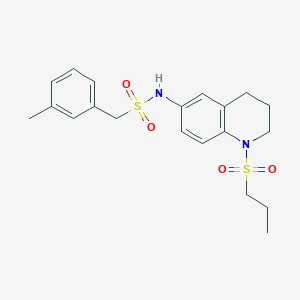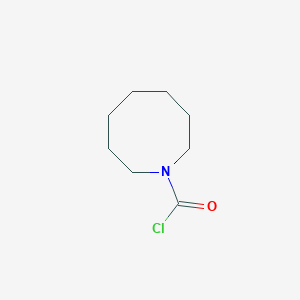![molecular formula C23H20N6OS B2960864 N-(3,5-dimethylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide CAS No. 1207059-71-9](/img/no-structure.png)
N-(3,5-dimethylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“N-(3,5-dimethylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide” is a complex organic compound. It contains a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core, which is a type of heterocyclic compound . It also contains a 3,5-dimethylphenyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized by condensation of substituted pyrazoles with appropriate arylaldehydes or ketones and mercaptoacetic acid in dry toluene .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,5-dimethylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide involves the reaction of 3,5-dimethylphenylamine with 2-bromoacetylthiophene, followed by the reaction of the resulting intermediate with 9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3-thiol. The final product is obtained by acetylation of the resulting intermediate.", "Starting Materials": [ "3,5-dimethylphenylamine", "2-bromoacetylthiophene", "9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3-thiol", "acetic anhydride", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: 3,5-dimethylphenylamine is reacted with 2-bromoacetylthiophene in dichloromethane in the presence of triethylamine to yield the intermediate N-(3,5-dimethylphenyl)-2-(2-thienyl)acetamide.", "Step 2: The intermediate from step 1 is reacted with 9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3-thiol in diethyl ether in the presence of sodium bicarbonate to yield the intermediate N-(3,5-dimethylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide.", "Step 3: The intermediate from step 2 is acetylated with acetic anhydride in dichloromethane in the presence of triethylamine to yield the final product N-(3,5-dimethylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide.", "Step 4: The final product is purified by recrystallization from a mixture of dichloromethane and diethyl ether, and dried under vacuum.", "Step 5: The purity of the final product is confirmed by NMR spectroscopy and mass spectrometry." ] } | |
CAS-Nummer |
1207059-71-9 |
Produktname |
N-(3,5-dimethylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide |
Molekularformel |
C23H20N6OS |
Molekulargewicht |
428.51 |
IUPAC-Name |
N-(3,5-dimethylphenyl)-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C23H20N6OS/c1-15-10-16(2)12-18(11-15)24-21(30)14-31-23-26-25-22-20-13-19(17-6-4-3-5-7-17)27-29(20)9-8-28(22)23/h3-13H,14H2,1-2H3,(H,24,30) |
InChI-Schlüssel |
YSIFVHWRMUDORW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=CC=C5)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2-Dimethyl-5-{[(2-methylphenyl)sulfanyl]methylene}-1,3-dioxane-4,6-dione](/img/structure/B2960784.png)


![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2960787.png)



![5-[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]-3-thiophen-2-yl-1,2,4-oxadiazole](/img/structure/B2960795.png)

![6-chloro-N-(2,2-dimethoxyethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2960797.png)
![1-[(4-Ethylanilino)methyl]pyrrolidine-2,5-dione](/img/structure/B2960798.png)

